molecular formula C8H10FN3 B2896071 N-cyclobutyl-5-fluoropyrimidin-2-amine CAS No. 1565730-62-2

N-cyclobutyl-5-fluoropyrimidin-2-amine

Cat. No.: B2896071
CAS No.: 1565730-62-2
M. Wt: 167.187
InChI Key: IQVVBOAOBGKBIZ-UHFFFAOYSA-N
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Description

N-cyclobutyl-5-fluoropyrimidin-2-amine is a chemical compound with the molecular formula C8H10FN3 It is a fluorinated pyrimidine derivative, which means it contains a pyrimidine ring substituted with a fluorine atom and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-5-fluoropyrimidin-2-amine typically involves the introduction of a fluorine atom into the pyrimidine ring. One common method is the nucleophilic substitution of a leaving group (such as a halogen) with a fluoride ion. The reaction conditions often include the use of fluorinating agents like hydrofluoric acid or tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using efficient and cost-effective fluorinating agents. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-5-fluoropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

N-cyclobutyl-5-fluoropyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclobutyl-5-fluoropyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoropyrimidin-2-amine: A simpler fluorinated pyrimidine without the cyclobutyl group.

    N-cyclobutyl-5-chloropyrimidin-2-amine: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

N-cyclobutyl-5-fluoropyrimidin-2-amine is unique due to the presence of both the cyclobutyl group and the fluorine atom, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the cyclobutyl group influences its steric and electronic characteristics .

Properties

IUPAC Name

N-cyclobutyl-5-fluoropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVVBOAOBGKBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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